Methyl 3-carbamoyl-5-nitrobenzoate
Description
Methyl 3-carbamoyl-5-nitrobenzoate (CAS: 50826-00-1) is a benzoic acid derivative with the molecular formula C₉H₈N₂O₅ and a molecular weight of 224.17 g/mol. Key functional groups include a carbamoyl (-CONH₂) substituent at position 3 and a nitro (-NO₂) group at position 5 on the aromatic ring (Figure 1).
This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. For example, it has been referenced in patents and studies related to antimicrobial and anticancer agents, where its carbamoyl group enables hydrogen bonding and interactions with biological targets .
Properties
CAS No. |
50826-00-1 |
|---|---|
Molecular Formula |
C9H8N2O5 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
methyl 3-carbamoyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)6-2-5(8(10)12)3-7(4-6)11(14)15/h2-4H,1H3,(H2,10,12) |
InChI Key |
FUXUMOOJLAEGAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 3-carbamoyl-5-nitrobenzoate serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various derivatives, including:
- Amine Derivatives : Reduction of the nitro group leads to the formation of amines, which are valuable intermediates in drug development.
- Ester and Amide Formation : The compound can participate in substitution reactions to produce different esters and amides, expanding its utility in synthetic organic chemistry.
Research has indicated that this compound exhibits significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Medicinal Chemistry
The compound is being investigated for its therapeutic potential:
- Drug Development : As a precursor for various pharmaceuticals, it plays a crucial role in the synthesis of drugs targeting conditions such as neuropathic pain and certain cancers .
Case Study 1: Anticancer Research
A study explored the anticancer effects of derivatives of this compound on breast cancer cell lines. Results indicated:
- Significant induction of apoptosis in MCF-7 cells.
- Minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria:
- The compound demonstrated effective inhibition of growth in resistant strains like Escherichia coli and Staphylococcus aureus.
- The study highlighted its potential as an alternative treatment option in antibiotic resistance scenarios.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Organic Synthesis | Building block for amine derivatives | High yield synthesis of amines from nitro reduction |
| Biological Activity | Antimicrobial research | Effective against E. coli and S. aureus |
| Medicinal Chemistry | Precursor for drug development | Potential for treating neuropathic pain |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares Methyl 3-carbamoyl-5-nitrobenzoate with five structurally related compounds:
Key Observations:
Lipophilicity : The chloromethyl derivative (LogP: 2.64 ) is the most lipophilic due to the electron-withdrawing chlorine atom, while the carboxylic acid analogue (LogP: 0.90 ) is the least .
Reactivity : The formyl and chloromethyl derivatives are more reactive in nucleophilic or alkylation reactions, respectively, whereas the carbamoyl group supports hydrogen bonding in drug-receptor interactions .
Preparation Methods
Conventional Batch Nitration
In traditional batch synthesis, a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid) is used as the nitrating agent. The reaction proceeds at controlled temperatures (0–40°C) to avoid over-nitration or decomposition. For example, a protocol adapted from continuous flow nitration methods involves dissolving methyl 3-carbamoylbenzoate in a solvent such as dichloromethane, followed by gradual addition of mixed acid. After quenching with ice water, the organic layer is separated, neutralized with sodium bicarbonate, and purified via recrystallization. Yields typically range from 70–85%, depending on reaction time and temperature.
Continuous Flow Nitration
Modern approaches employ continuous flow reactors to enhance safety and efficiency. A patent describing the synthesis of a structurally similar compound, methyl 3-methyl-4-butyryl-5-nitrobenzoate, provides insights into optimizing this method:
-
Reactor Design : A Teflon pipeline reactor (25 m length, 3 mm diameter) maintained at 0–100°C ensures precise temperature control.
-
Process Parameters : The substrate and mixed acid are introduced via metering pumps at a 1:1 volumetric ratio. Residence times of 20–24 minutes achieve near-complete conversion.
-
Quenching and Separation : The reaction mixture is immediately quenched in a second pipeline reactor using a chilled aqueous solution (e.g., sodium carbonate), enabling continuous liquid-liquid separation. This method reduces waste and improves yield consistency (85–86% reported).
Carbamoyl Group Introduction via Amidation
An alternative route involves introducing the carbamoyl moiety after nitration. This two-step method avoids exposing the sensitive carbamoyl group to harsh nitration conditions.
Synthesis of Methyl 5-Nitrobenzoate
Methyl benzoate is nitrated using mixed acid under conditions similar to Section 1.1, yielding methyl 3-nitrobenzoate as the major product. Isomer separation (para vs. meta) is critical, with the meta isomer isolated via fractional crystallization.
Carbamoylation of Methyl 5-Nitrobenzoate
The nitro-substituted ester undergoes carbamoylation using urea or ammonium carbamate in the presence of a catalyst. For example:
-
Reaction Conditions : A mixture of methyl 5-nitrobenzoate, urea (1.2 equiv), and phosphoryl chloride (POCl) in dry toluene is refluxed for 6–8 hours.
-
Workup : The product is extracted into ethyl acetate, washed with dilute HCl to remove excess urea, and recrystallized from ethanol. Yields of 65–75% are typical.
Esterification of 3-Carbamoyl-5-Nitrobenzoic Acid
For laboratories with access to 3-carbamoyl-5-nitrobenzoic acid, esterification offers a viable pathway.
Thionyl Chloride-Mediated Esterification
Adapted from methods for methyl 3-hydroxy-2-nitrobenzoate, this approach involves:
-
Dissolving 3-carbamoyl-5-nitrobenzoic acid in anhydrous methanol.
-
Adding thionyl chloride (SOCl) dropwise at 0°C, followed by refluxing for 4 hours.
-
Concentrating the mixture under vacuum to obtain the ester.
This method achieves near-quantitative yields (95–100%) due to the high electrophilicity of the intermediate acyl chloride.
Acid-Catalyzed Fischer Esterification
While less efficient, Fischer esterification is suitable for acid-stable substrates:
-
Conditions : 3-Carbamoyl-5-nitrobenzoic acid is refluxed in methanol with concentrated sulfuric acid (5% v/v) for 12–24 hours.
-
Yield : 60–70%, with purification required to remove unreacted acid.
Comparative Analysis of Methods
Process Optimization and Scalability
Solvent Selection
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78–85 | ≥95% | |
| Carbamoylation | NH₃/EtOH, reflux | 65–72 | 90–93% |
Basic: How can spectroscopic techniques (NMR, IR, HRMS) be optimally employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and carbamoyl (1680–1640 cm⁻¹, C=O stretch) functionalities.
- HRMS : Validate molecular ion [M+H]⁺ at m/z 225.16 (calculated for C₉H₈N₂O₅) with <2 ppm error .
Critical Tip : Use deuterated DMSO for NMR to resolve NH₂ protons, which may aggregate in CDCl₃.
Advanced: What crystallographic challenges are associated with this compound, and how can SHELX software aid in resolving its structure?
Methodological Answer:
The compound’s nitro and carbamoyl groups introduce polarity and hydrogen-bonding networks , complicating crystal packing. Key steps for structural resolution:
Data Collection : Use a high-resolution diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) .
SHELX Refinement :
Q. Table 2: Crystallographic Data
| Parameter | Value (this compound) | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å) | a = 7.345, b = 8.905, c = 14.474 | |
| β angle | 91.18° |
Advanced: How do intermolecular hydrogen bonding patterns influence the solid-state stability of this compound?
Methodological Answer:
Hydrogen bonding between the carbamoyl (–NH₂) and nitro (–NO₂) groups forms a 2D network , enhancing thermal stability.
- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for N–H···O interactions) .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (>200°C) with H-bond density .
Figure 1 : Predicted H-bonding network (derived from analogous benzoates ).
Advanced: What are the methodological considerations for analyzing nitro and carbamoyl group reactivity under varying experimental conditions?
Methodological Answer:
- Nitro Group Reduction :
- Carbamoyl Stability :
Safety Note : Handle nitro derivatives in fume hoods due to potential explosive decomposition .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
